REACTION_CXSMILES
|
[C:1]([C:5]1([NH2:13])[C:10]([NH2:11])=[CH:9][CH:8]=[CH:7][CH:6]1[CH3:12])([CH3:4])([CH3:3])[CH3:2].C1(C)C(N)=CC=CC=1N.CC(=C)C>>[CH3:3][C:1](=[CH2:2])[CH3:4].[C:6]1([CH3:12])[CH:7]=[CH:8][CH:9]=[C:10]([NH2:11])[C:5]=1[NH2:13]
|
Name
|
ortho-tert-butyltoluenediamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1(C(C=CC=C1N)C)N
|
Name
|
|
Quantity
|
1500 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1N)N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was carried out in a 1 gallon stainless steel pressure vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
The vessel was charged with a 150 gram portion of a powdered commercially available silica-alumina catalyst
|
Type
|
CUSTOM
|
Details
|
The autoclave was sealed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
WAIT
|
Details
|
A residual blanket of nitrogen was left in the autoclave
|
Type
|
CUSTOM
|
Details
|
leaving the pressure at 16 psig
|
Type
|
ADDITION
|
Details
|
were added over a 30 minute period
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
resulting in an initial
|
Type
|
CUSTOM
|
Details
|
reaction pressure of 970 psig
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=CC=C1)N)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |